molecular formula C17H19NO5S B2727177 4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine CAS No. 612044-64-1

4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine

Cat. No. B2727177
CAS RN: 612044-64-1
M. Wt: 349.4
InChI Key: IWNSBLBAICHQBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine” has been studied using various spectroscopy techniques and molecular modeling . These studies can provide valuable information about the compound’s conformation and vibrational properties .

Scientific Research Applications

Chiral Synthesis Applications

4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine has been explored in chiral synthesis. A study described the resolution of a related compound, leading to the formation of a morpholine derivative with potential use as a norepinephrine reuptake inhibitor (Prabhakaran et al., 2004).

Therapeutic Applications in Pulmonary Disorders

There has been research on compounds closely related to 4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine, such as GSK-2126458, which is under evaluation for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Physicochemical and Toxicity Studies

Studies have investigated the physicochemical properties and toxicity of related morpholinium ionic liquids. These studies contribute to understanding the environmental and health impacts of such compounds (Pernak et al., 2011).

Gastroprokinetic Activity

Research has shown that analogues of 4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine exhibit gastroprokinetic activity, which could be beneficial in treating gastrointestinal disorders (Kalo et al., 1995); (Kato et al., 1991).

Oligosaccharide Synthesis

Benzenesulfinyl morpholine, a related compound, has been applied as a new promoter for the activation of thioglycosides, proving useful in oligosaccharide synthesis (Wang et al., 2006).

Use in Positron Emission Tomography

Studies involving the methylation of reboxetine analogues, which share structural similarities with 4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine, have contributed to the development of radioligands for imaging the norepinephrine transporter in positron emission tomography (Lin & Ding, 2004).

Amination Reactions in Organic Synthesis

The compound has been involved in novel amination reactions, contributing to the development of new organic synthesis methods (Jurd, 1978).

Development of Antineoplastic Agents

Research has explored the synthesis of morpholine conjugated benzophenone analogues with potential applications as antineoplastic agents (Al‐Ghorbani et al., 2017).

Photodynamic Therapy

A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base highlighted its potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Synthesis of Biodegradable Polymers

Research has been conducted on the synthesis of biodegradable polyesteramides with pendant functional groups, using derivatives of morpholine, demonstrating its utility in developing new materials (Veld et al., 1992).

properties

IUPAC Name

4-[4-(2-methoxyphenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-16-4-2-3-5-17(16)23-14-6-8-15(9-7-14)24(19,20)18-10-12-22-13-11-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNSBLBAICHQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)morpholine

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